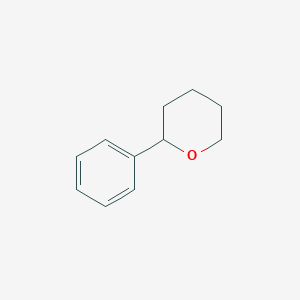

2-Phenyl-tetrahydro-pyran

Description

Significance of Tetrahydropyran (B127337) Scaffolds in Synthetic Organic Chemistry

The tetrahydropyran (THP) ring, a six-membered heterocyclic ether, represents a fundamental and widespread structural motif in organic chemistry. chemicalbook.comresearchgate.net Its prevalence in a vast array of biologically active compounds makes it a structure of immense interest to synthetic and medicinal chemists. chemicalbook.com The THP scaffold is a central feature in numerous natural products, ranging from relatively simple molecules to complex marine toxins, pheromones, and pharmaceutical agents. chemicalbook.com Notable examples of complex natural products incorporating the THP motif include the anticancer marine macrolides bryostatin (B1237437) and eribulin. chemicalbook.com

The significance of the tetrahydropyran scaffold extends to its role as a crucial building block, or synthon, for the construction of medicinally important molecules. chemicalbook.com The structural framework of pyranose sugars, fundamental biological molecules, is based on the tetrahydropyran ring, a fact that has driven considerable research into synthetic methods for its construction. This inherent similarity to endogenous compounds can be a desirable trait in drug design. Furthermore, derivatives of tetrahydropyran are utilized as effective protecting groups for alcohols in multi-step organic syntheses, highlighting their versatility. chemicalbook.com

Given their importance, the development of new and efficient methodologies for the stereoselective synthesis of functionalized tetrahydropyran rings remains a key objective in modern organic synthesis. researchgate.netrsc.org Common strategies for constructing this ring system include the Prins reaction, hetero-Diels-Alder reactions, oxa-Michael additions, and ring-closing metathesis. researchgate.net The continuous development of such synthetic strategies is crucial for accessing novel analogues and complex natural products for biological evaluation. rsc.org

Overview of 2-Phenyl-tetrahydro-pyran as a Key Synthetic Target and Intermediate

Within the broad class of tetrahydropyrans, this compound stands out as a significant compound, serving as both a synthetic target and a key intermediate. The presence of a phenyl group at the 2-position of the tetrahydropyran ring creates a C-aryl-tetrahydropyran motif, a challenging architecture found in a number of biologically active natural products. acs.org This structural feature makes the synthesis of 2-phenyl-tetrahydropyran and its derivatives a topic of considerable interest.

The compound and its substituted analogues are valuable building blocks in the synthesis of more complex molecules. For instance, derivatives like (2R,4S)-4-methyl-2-phenyl-tetrahydropyran are utilized as key intermediates in the preparation of pharmaceuticals and agrochemicals, where the specific stereochemistry is crucial for biological activity. lookchem.com The development of synthetic routes to access functionalized 2-aryl-tetrahydropyrans is an active area of research, with methods such as intramolecular Michael additions and Friedel-Crafts cyclizations being employed. rsc.org Patents for compounds containing the 2-phenyl-tetrahydropyran scaffold, intended for applications such as the treatment of diabetes, further underscore its relevance in medicinal chemistry. google.com

The utility of 2-phenyl-tetrahydropyran as a synthetic intermediate is demonstrated in its application to the total synthesis of natural products. A notable example is the natural product centrolobine (B73297), which exhibits antibacterial and antifungal properties and contains a 2-phenyl-tetrahydropyran core. acs.org Methodologies developed for the synthesis of the 2-phenyl-tetrahydropyran skeleton provide a pathway to centrolobine and its unnatural diastereomers, which are valuable for studying structure-activity relationships. acs.org

Chemical Data of this compound and a Representative Derivative

| Property | This compound | (2R,4S)-4-methyl-2-phenyl-tetrahydropyran lookchem.com |

| CAS Number | 4203-44-5 | 149713-23-5 |

| Molecular Formula | C₁₁H₁₄O | C₁₂H₁₆O |

| Molecular Weight | 162.23 g/mol | 176.25 g/mol |

| Boiling Point | Not Available | 265.3°C at 760 mmHg |

| Density | Not Available | 0.97 g/cm³ |

| Flash Point | Not Available | 110.1°C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOIYNLRZQUAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310233 | |

| Record name | 2-Phenyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4203-44-5 | |

| Record name | NSC222828 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl Tetrahydro Pyran and Its Derivatives

Classical and Contemporary Approaches to Tetrahydropyran (B127337) Ring Construction

The construction of the tetrahydropyran ring is a cornerstone of modern organic synthesis. researchgate.netrsc.org Over the years, a diverse arsenal (B13267) of synthetic methods has been established, enabling chemists to access a wide range of substituted THP derivatives with high levels of efficiency and stereoselectivity. rsc.orgnih.gov

Prins Cyclization Strategies for Tetrahydropyran Formation

The Prins cyclization, the acid-catalyzed condensation of an alkene with a carbonyl compound, stands as a powerful and direct method for the synthesis of tetrahydropyran-4-ol derivatives. tandfonline.comnih.gov This reaction has been extensively utilized in the synthesis of complex natural products containing the THP moiety. nih.govrsc.org

The Prins reaction can be executed in both intermolecular and intramolecular fashions, offering flexibility in synthetic design. nih.govthieme-connect.de The intermolecular reaction between a homoallylic alcohol and an aldehyde is a widely employed strategy for constructing the tetrahydropyran ring. tandfonline.com For instance, the reaction of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid can furnish the corresponding 2,6-disubstituted tetrahydropyran. nih.gov However, a significant challenge in Prins cyclizations is the potential for racemization and side-chain exchange reactions, which can diminish the stereochemical integrity of the product. nih.govbeilstein-journals.org

Intramolecular Prins cyclizations have also been effectively used. These reactions can be designed to form complex polycyclic systems in a single step. nih.gov For example, a Prins-type macrocyclization has been successfully implemented to construct both the tetrahydropyran ring and a macrocyclic skeleton simultaneously. nih.gov

A notable application involves the BiCl₃-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde, which yields a 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer. nih.gov In another example, a silyl-Prins cyclization using a homoallylic alcohol and an aldehyde like 4-tolualdehyde in the presence of a Lewis acid afforded a substituted tetrahydropyran. uva.es

| Homoallylic Alcohol | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aryl-substituted homoallylic alcohol | Propanal | Lewis Acid | 2,6-disubstituted tetrahydropyran | - | nih.gov |

| Homoallylic alcohol 101 | Aldehyde 102 | BiCl₃, microwave | 4-chloro-cis-2,6-disubstituted tetrahydropyran 103 | - | nih.gov |

| Alcohol 1a | 4-tolualdehyde | Lewis Acid | (2S,4R,6S)-4-Chloro-4-(dimethyl(phenyl)silyl)-2-methyl-6-(p-tolyl)tetrahydro-2H-pyran (2a) | 83 | uva.es |

| Alcohol 1a | 4-nitrobenzaldehyde | Lewis Acid | (2S,4R,6S)-4-Chloro-4-(dimethyl(phenyl)silyl)-2-methyl-6-(4-nitrophenyl)tetrahydro-2H-pyran (2f) | 40 | uva.es |

| Alcohol 1b | 4-chlorobenzaldehyde | Lewis Acid | (2S,4R,6S*)-2-Benzyl-4-chloro-4-(dimethyl(phenyl)silyl)-6-(4-chlorophenyl)tetrahydro-2H-pyran (2p) | 83 | uva.es |

The development of catalytic Prins cyclizations has been a major advancement, offering milder reaction conditions and improved selectivity. tandfonline.comtandfonline.com Various Lewis and Brønsted acids have been employed as catalysts. tandfonline.com Solid acid catalysts, such as Amberlyst-15, have gained attention due to their environmental compatibility, reusability, and ease of product isolation. tandfonline.comtandfonline.com For example, Amberlyst-15 has been used to catalyze the reaction between aldehydes and isoprenol to produce dihydropyrans and 4-methyl-tetrahydropyran-4-ols. tandfonline.com

Iron(III) chloride (FeCl₃) has also been shown to be an effective catalyst for the stereoselective synthesis of 4-hydroxytetrahydropyrans. acs.org Furthermore, indium(III) catalysts have been developed for the synthesis of 2,6-trans dihydropyrans from α-alkoxycarbonyl allenic alcohols and aldehydes. ntu.edu.sg The use of triflic acid has been reported for the synthesis of 2,4,5,6-tetrasubstituted tetrahydropyrans with complete stereocontrol. nih.govbeilstein-journals.org

| Catalyst | Substrates | Product Type | Key Features | Reference |

| Amberlyst-15® | Aldehydes, Isoprenol | Dihydropyrans, 4-Methyl-tetrahydropyran-4-ols | Environmentally benign, reusable solid acid catalyst. | tandfonline.comtandfonline.com |

| FeCl₃ | Homoallylic alcohols, Aldehydes | 4-OH-Tetrahydropyrans | Highly stereoselective for 4-hydroxy products. | acs.org |

| In(OTf)₃ | Homoallyl alcohol, Aldehyde | cis-4-halo-2,6-disubstituted tetrahydropyran | Overcomes epimerization issues. | nih.gov |

| Triflic Acid | Homoallylic alcohols, Aldehydes | 2,4,5,6-tetrasubstituted tetrahydropyrans | Complete control of stereochemistry. | nih.govbeilstein-journals.org |

| Phosphomolybdic acid | Homoallylic alcohols, Aldehydes | all-cis-Tetrahydropyran-4-ols | High yields and selectivity in water. | organic-chemistry.org |

Intermolecular and Intramolecular Variants

Hetero-Diels-Alder Cycloaddition Reactions for Oxygen Heterocycles

The hetero-Diels-Alder (HDA) reaction is a powerful and convergent method for the synthesis of dihydropyran rings, which can be subsequently reduced to tetrahydropyrans. nih.govrsc.org This cycloaddition typically involves the reaction of an electron-deficient 1-oxa-1,3-butadiene with an electron-rich alkene. nih.gov The HDA reaction often proceeds with high diastereoselectivity. nih.gov

A common strategy involves the domino Knoevenagel condensation/hetero-Diels-Alder reaction, where a 1-oxa-1,3-butadiene is generated in situ from an aldehyde and a 1,3-dicarbonyl compound. nih.gov This approach has a broad scope due to the wide variety of aldehydes and dicarbonyl compounds that can be used. nih.gov For example, the reaction of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone yields 3,4-dihydro-2H-pyrans with good regio- and diastereoselectivity. rsc.org

Catalytic asymmetric HDA reactions have been developed to produce enantioenriched tetrahydropyran derivatives. scispace.com For instance, chiral chromium(III) catalysts have been used in the reaction of silyl (B83357) enol ethers with aldehydes to afford cycloadducts with high enantiomeric excess. scispace.com These cycloadducts serve as key intermediates in the synthesis of complex molecules containing tetrahydropyran rings. scispace.com

Intramolecular Hydroalkoxylation Reactions for Cyclic Ether Formation

Intramolecular hydroalkoxylation of unsaturated alcohols is a direct and atom-economical method for the synthesis of cyclic ethers, including tetrahydropyrans. organic-chemistry.org This reaction involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule. organic-chemistry.org

Various catalytic systems have been developed to promote this transformation. Gold(I) catalysts have been shown to be effective for the intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes to form the corresponding oxygen heterocycles in good yields. organic-chemistry.org A gold(I)-catalyzed enantioselective desymmetrization of 1,3-diols has been achieved through the intramolecular hydroalkoxylation of allenes, providing access to multisubstituted tetrahydrofurans and demonstrating the potential for tetrahydropyran synthesis. scispace.com

Other metal catalysts, such as those based on copper(I), silver(I), and lanthanides, have also been employed. organic-chemistry.org A Cu(I)-Xantphos system catalyzes the intramolecular hydroalkoxylation of unactivated terminal alkenes. organic-chemistry.org Silver(I) triflate has been shown to catalyze the intramolecular addition of hydroxyl groups to olefins under mild conditions. organic-chemistry.org Lanthanide triflates are efficient catalysts for the intramolecular hydroalkoxylation of hydroxyalkenes in ionic liquids. organic-chemistry.org Furthermore, Brønsted acids have been used to catalyze these cyclizations, often proceeding through a carbocation intermediate. researchgate.net This method has been applied to the synthesis of natural products like (±)-centrolobine, where an intramolecular hydroalkoxylation step proceeds with high selectivity for the cis-2,6-disubstituted tetrahydropyran. rsc.org

Oxa-Michael Addition Protocols

The intramolecular oxa-Michael addition, or conjugate addition, of a hydroxyl group to an α,β-unsaturated carbonyl system is a widely used and effective strategy for constructing the tetrahydropyran ring. researchgate.netresearchgate.net This reaction can be catalyzed by either acids or bases.

While the cyclization of α,β-unsaturated esters can sometimes lead to modest yields or mixtures of stereoisomers, the corresponding ketones often cyclize under very mild conditions to afford the 2,6-cis-isomers with high selectivity. researchgate.net For example, the treatment of a hydroxy-enone with a base like potassium carbonate can induce an intramolecular oxa-Michael addition to form a 2,6-cis-configured tetrahydropyran. researchgate.net

Gold(III) chloride has been used as a catalyst for the diastereoselective synthesis of fused tetrahydropyranones via a 6-endo-trig oxa-Michael addition. nih.gov This method allows for the formation of highly functionalized tetrahydropyran-containing ring systems. nih.gov An asymmetric "clip-cycle" approach has been developed using chiral phosphoric acids to catalyze the intramolecular oxa-Michael cyclization of precursors formed by olefin metathesis, yielding spirocyclic tetrahydropyrans with high enantioselectivity. whiterose.ac.uk A gold(I)-catalyzed sequence involving a Meyer-Schuster rearrangement, hydration, and subsequent oxa-Michael addition has also been reported for the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans. mdpi.com

Cyclization via Carbon-Carbon Bond Formation Pathways

The construction of the tetrahydropyran (THP) ring through the formation of a key carbon-carbon bond is a cornerstone of synthetic strategy. These methods often involve the intramolecular cyclization of a linear precursor, where the ring-closing step establishes the core heterocyclic structure. Prominent strategies include metal-mediated cyclizations, radical cyclizations, and various cationic cyclization pathways. rsc.orgresearchgate.net

A noteworthy example is the palladium-catalyzed oxidative Heck redox-relay strategy, which has been effectively applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans. acs.org This method utilizes an enantiopure dihydropyranyl alcohol as a starting material. The palladium catalyst facilitates an oxidative Heck reaction with a boronic acid, followed by a redox-relay cascade that results in the formation of the C-C bond and subsequent cyclization. acs.org The process is highly stereoselective, generating functionalized 2,6-trans-tetrahydropyrans under mild conditions. acs.org The utility of this approach was demonstrated in the concise synthesis of a trans-isomer of the natural product centrolobine (B73297). acs.org

Another significant C-C bond-forming cyclization is the Prins reaction, which involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. ntu.edu.sgresearchgate.net A variation, the silyl enol ether Prins cyclization, provides a diastereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones. This key step involves the condensation between a hydroxy silyl enol ether and an aldehyde, which forms new carbon-carbon and carbon-oxygen bonds simultaneously. nih.gov

| Reaction | Catalyst/Reagent | Key Features | Product Type | Ref. |

| Oxidative Heck Redox-Relay | Pd(MeCN)₂(OTs)₂ / PyrOx Ligand | Mild conditions, excellent stereoselectivity, exo-cyclic migration. | 2,6-trans-Aryl-tetrahydropyrans | acs.org |

| Silyl Enol Ether Prins Cyclization | Lewis Acid (e.g., TMSOTf) | Forms C-C and C-O bonds, creates a quaternary center. | cis-2,6-Disubstituted tetrahydropyran-4-ones | nih.gov |

| Radical Cyclization | Radical Initiator (e.g., AIBN) | Utilizes radical precursors to form cyclic structures via 5-exo or 6-exo cyclizations. | Substituted Tetrahydropyrans | diva-portal.org |

Multicomponent Reaction Strategies for Pyran Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, represent a highly efficient approach to complex molecules. rsc.org These strategies are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. frontiersin.org

For the synthesis of tetrahydropyran derivatives, several MCRs have been developed. A copper-catalyzed MCR provides a mild pathway to poly-substituted 1,2,5,6-tetrahydropyrans (THPs). This reaction successfully incorporates a variety of alkenes, including those with aromatic ring substituents, leading to diverse C5-substituted THPs. rsc.org Another approach involves a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and a β-ketoester or other active methylene (B1212753) compound, often catalyzed by a sustainable or heterogeneous catalyst, to yield highly functionalized pyran derivatives. mdpi.com These reactions are presumed to proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. mdpi.com

| Catalyst/System | Components | Solvent/Conditions | Product Type | Ref. |

| Copper Catalyst | Alkene, Diazo Compound, Alcohol | Not specified | Poly-substituted 1,2,5,6-THPs | rsc.org |

| ZnCl₂ | Aromatic Aldehyde, β-Ketoester, N-methyl thio nitroetheneamine | No solvent, 120 °C | Functionalized Pyran Analogues | mdpi.com |

| Taurine | p-Methoxybenzaldehyde, Indole | Water, Sonification | 3,3-bis(indolyl)methanes (related structures) | frontiersin.org |

| SnCl₂ | 2,4-Dinitrophenyl hydrazine, Malononitrile, Ethyl acetoacetate, Aromatic aldehyde | Neat, Microwave | Dihydropyrano[2,3-c]pyrazole derivatives | preprints.org |

Stereoselective Synthesis of 2-Phenyl-tetrahydro-pyran Analogues

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern organic synthesis. For this compound and its analogues, which can exist as multiple stereoisomers, the development of stereoselective synthetic methods is crucial.

Asymmetric Catalytic Approaches

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a powerful tool for synthesizing chiral molecules. These approaches are broadly categorized based on the nature of the catalyst, including metal complexes with chiral ligands, small organic molecules (organocatalysts), and enzymes (biocatalysts).

Chiral Auxiliaries and Ligand-Controlled Synthesis

In ligand-controlled synthesis, a chiral ligand coordinates to a metal center, creating a chiral catalytic environment that directs the stereochemical outcome of the reaction. The synthesis of 2,6-trans-tetrahydropyrans via the palladium-catalyzed oxidative Heck redox-relay strategy is a prime example. acs.org By employing a chiral pyridine-oxazoline (PyrOx) ligand, the reaction can be rendered enantioselective. The specific enantiomer of the product is determined by the combination of the chiral ligand and the enantiomer of the dihydropyranyl alcohol starting material. acs.org This method allows for the selective generation of both enantiomers of the 2,6-trans-THP-alcohol product in excellent stereoselectivity. acs.org

The design of effective chiral ligands is critical. Phosphinoferrocenyloxazoline (Phosferrox) ligands, for instance, which contain multiple chiral elements, have been synthesized and used in palladium-catalyzed allylic alkylation, demonstrating how tuning ligand stereochemistry can systematically alter the enantiomeric excess of the product. uea.ac.uk

| Ligand/Auxiliary | Metal | Reaction Type | Stereochemical Control | Ref. |

| PyrOx Ligand (L1) | Palladium (Pd) | Oxidative Heck Redox-Relay | Ligand-controlled enantioselectivity | acs.org |

| Chiral Schiff Base | Chromium (Cr) | Hetero-Diels-Alder | Catalyzes reaction between diene and aldehyde with enantioselectivity | sfu.ca |

| Phosferrox | Palladium (Pd) | Allylic Alkylation | Ligand diastereomers provide stepwise control of product ee | uea.ac.uk |

Organocatalysis in Enantioselective Tetrahydropyran Syntheses

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has provided powerful methods for the asymmetric synthesis of heterocyclic compounds. For pyran synthesis, bifunctional organocatalysts are particularly effective. A chiral N,N'-dioxide, for example, has been successfully used in the asymmetric cascade Michael/hemiacetalization reaction between α-substituted cyano ketones and β,γ-unsaturated α-ketoesters. acs.org This reaction constructs multifunctionalized chiral dihydropyrans in excellent yields and with high to excellent enantioselectivities (up to 99% ee). acs.org

Another strategy involves the use of chiral amine catalysts, such as those derived from proline. These can activate α,β-unsaturated aldehydes towards a [3+3] cycloaddition with a suitable three-carbon partner, leading to chiral tetrahydropyran scaffolds. rsc.org Thiourea-based bifunctional catalysts are also prominent, activating substrates through a network of hydrogen bonds to control the stereochemical outcome of domino reactions that form complex heterocyclic systems. rsc.orgscienceopen.com

| Organocatalyst | Reaction Type | Substrates | Yield/ee | Ref. |

| Chiral N,N'-Dioxide | Cascade Michael/Hemiacetalization | α-Substituted cyano ketones, β,γ-Unsaturated α-ketoesters | Up to 99% yield, up to 99% ee | acs.org |

| (S)-Proline-derived amine | Thia-Michael/Aldol (B89426) Domino | 2-Mercapto-1-phenylethanone, α,β-Unsaturated aldehydes | High diastereo- and enantioselectivity | researchgate.net |

| Chiral Amine (S)-C5 | [3+3] Cycloaddition | 2-Hydroxy-1,4-naphthoquinone, α,β-Unsaturated aldehydes | Enantioselective synthesis of pyranonaphthoquinones | rsc.org |

Biocatalytic Transformations for Chiral Tetrahydropyranols

Biocatalysis leverages the high selectivity of enzymes or whole-cell systems to perform challenging chemical transformations under mild, environmentally friendly conditions. longdom.org The synthesis of chiral alcohols through the enantioselective reduction of prochiral ketones is a well-established application of biocatalysis. mdpi.comtandfonline.com

This approach has been successfully applied to the synthesis of chiral 2-phenyl-tetrahydropyranols. The enzymatic reduction of racemic 2-phenyl-tetrahydro-2H-pyran-4-one using the plant tissue of carrots (Daucus carota) as the biocatalyst affords both cis- and trans-tetrahydropyranols. longdom.org The reaction is highly stereoselective, producing (2S,4S)-2-phenyl-tetrahydropyranol and (2R,4S)-2-phenyl-tetrahydropyranol. An enantiomeric excess of 92% was observed for both the cis- and trans-diastereomers, highlighting the precision of the enzymatic reduction. longdom.org This methodology demonstrates broad substrate selectivity, effectively reducing various alkyl and aryl prochiral ketones to their corresponding chiral alcohols with high optical purity. longdom.org

| Biocatalyst | Substrate | Product(s) | Enantiomeric Excess (ee) | Ref. |

| Daucus carota (carrot) | (±)-2-Phenyl-tetrahydro-2H-pyran-4-one | (2S,4S)-2-Phenyl-tetrahydropyranol & (2R,4S)-2-Phenyl-tetrahydropyranol | 92% (for both cis and trans isomers) | longdom.org |

| Pisum sativum (sprouted seeds) | Acetophenone derivatives, Tetrahydropyran-4-ones | Chiral secondary alcohols | 91-98% | longdom.org |

| Recombinant Horse-Liver ADH | 2-phenyl-1-propanal (related substrate) | (S)-2-phenyl-1-propanol | 100% | uni-pannon.hu |

Diastereoselective Control in Tetrahydropyran Ring Formation

Achieving high diastereoselectivity is crucial in the synthesis of substituted tetrahydropyrans, as the biological activity of these compounds often depends on their specific stereochemistry. Several methods have been developed to control the formation of specific diastereomers of this compound and related structures.

One notable approach involves an enamide-based domino reaction. nih.gov This method facilitates the highly stereoselective synthesis of fully substituted tetrahydropyrans through a twofold addition of enamides to aldehydes, followed by cyclization. nih.gov This one-pot process forms three new σ-bonds and five contiguous stereogenic centers with remarkable diastereoselectivity, often yielding only one out of 16 possible diastereomers. nih.gov The stereochemical outcome can be controlled by the configuration of the starting enamide (E- or Z-), allowing access to different stereoisomers. nih.gov

Another strategy is the silyl enol ether Prins cyclization, which is effective for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. acs.org This methodology involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid, to produce highly functionalized tetrahydropyran-4-ones in high yields and with excellent diastereoselectivity (>95:5 dr). acs.org

Furthermore, the stereodivergent formation of 2,6-disubstituted tetrahydropyrans can be achieved through a thioester oxy-Michael cyclization. The presence and role of a 4-hydroxyl group are critical for this stereodivergence. rsc.org Under TBAF-mediated conditions, the reaction yields the 2,6-trans-tetrahydropyran, while trifluoroacetic acid-mediated conditions produce the 2,6-cis isomer. rsc.org Computational studies have revealed that the formation of the cis product proceeds through a chair-like transition state, whereas the trans product is formed via a boat-like transition state where the 4-hydroxyl group forms a key hydrogen bond. rsc.org

The Prins cyclization of homoallylic alcohols with aldehydes is another powerful tool. For instance, phosphomolybdic acid in water at room temperature catalyzes this reaction to yield cis-2,6-disubstituted-4-hydroxytetrahydropyrans with high selectivity. organic-chemistry.org

A novel method for synthesizing spiro indanone fused pyrano[3,2-c]chromene derivatives with high diastereoselectivity has also been reported. nih.gov This approach utilizes an oxa-hetero-Diels–Alder reaction between indane-1,3-dione and 3-vinyl-2H-chromene, yielding products with a quaternary stereocenter in good to excellent yields. nih.gov

| Method | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Enamide-based domino reaction | Twofold addition of enamides to aldehydes followed by cyclization. Forms five contiguous stereocenters. | Highly diastereoselective, often yielding one of 16 possible diastereomers. Controlled by E/Z-enamide configuration. | nih.gov |

| Silyl enol ether Prins cyclization | Condensation of a hydroxy silyl enol ether with an aldehyde. | High diastereoselectivity for cis-2,6-disubstituted tetrahydropyran-4-ones (>95:5 dr). | acs.org |

| Thioester oxy-Michael cyclization | Stereodivergent based on reaction conditions. Requires a 4-hydroxyl group. | TBAF-mediated conditions yield trans-isomers; trifluoroacetic acid-mediated conditions yield cis-isomers. | rsc.org |

| Prins cyclization with phosphomolybdic acid | Reaction of homoallylic alcohols with aldehydes in water. | High selectivity for cis-2,6-disubstituted-4-hydroxytetrahydropyrans. | organic-chemistry.org |

| Oxa-hetero-Diels–Alder reaction | Reaction of indane-1,3-dione with 3-vinyl-2H-chromene. | High diastereoselectivity for spiro indanone fused pyrano[3,2-c]chromene derivatives. | nih.gov |

Dynamic Kinetic Resolution in Tetrahydropyran Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic mixture entirely into a single, desired enantiopure product. acs.org This is achieved by combining a kinetic resolution with in situ racemization of the starting material. acs.orgnih.gov

One application of DKR in tetrahydropyran synthesis involves the biocatalytic reduction of racemic α-benzyl/cinnamyl substituted-β-ketoesters. rsc.org Using the ketoreductase from Klebsiella pneumoniae, these substrates are converted to the corresponding β-hydroxy esters with excellent yields and stereoselectivities (ee and de >99%). rsc.org These enantiopure β-hydroxy esters can then be synthetically manipulated to form valuable tetrahydropyran building blocks. acs.orgrsc.org

Another example is the Pd-catalyzed asymmetric allylic alkylation (AAA) in a dynamic kinetic asymmetric transformation (DyKAT) approach. This method has been used for the synthesis of tetrahydropyran moieties from racemic Baylis–Hillman-type adducts that have a tethered alcohol as the nucleophile. nih.gov High yields and enantioselectivity were observed for both ester and nitrile substrates. nih.gov

The combination of enzymatic kinetic resolution with a ruthenium-catalyzed alcohol racemization has also proven effective for the DKR of δ-hydroxy esters, leading to the efficient synthesis of chiral δ-lactones, which are precursors to tetrahydropyran-2-ones. acs.org This method has been used to produce important building blocks for natural products, such as (R)-6-methyl- and (R)-6-ethyl-tetrahydropyran-2-one. acs.org

Furthermore, a Ru-catalyzed DKR reduction has been employed to establish two adjacent stereogenic centers in a single step during the synthesis of a highly functionalized tetrahydropyran dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.gov

Advanced Synthetic Techniques and Sustainable Chemistry Protocols

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methodologies. This has led to the exploration of solvent-free conditions, green catalysis, and microwave-assisted synthesis for tetrahydropyran derivatives.

Solvent-free synthesis offers significant environmental benefits by reducing waste and avoiding the use of hazardous organic solvents. An efficient, green, and solvent-free Prins-cyclization reaction has been developed using simple grinding of an aldehyde and a homoallylic alcohol with a catalytic amount of p-toluenesulfonic acid (p-TSA) on silica (B1680970) gel. scielo.brscispace.com This mechanochemical method has been successfully applied to the synthesis of various tetrahydropyran derivatives, including commercial fragrances, in good yields and with short reaction times. scielo.brscispace.com

Heterogeneous catalysts are another cornerstone of green chemistry, as they can be easily separated and recycled. NH4HSO4 supported on SiO2 has been used as a recyclable acidic catalyst for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). beilstein-journals.org These solvents are considered more environmentally friendly alternatives to traditional ethers. beilstein-journals.org

Natural and biodegradable catalysts are also gaining attention. Honey, for instance, has been used as a highly efficient, non-toxic, and biodegradable homogeneous catalyst for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives. journaljpri.com This method offers high yields, short reaction times, and a simple work-up procedure. journaljpri.com

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. The synthesis of various pyran derivatives has been successfully achieved using microwave irradiation. For example, a one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyrans and related heterocyclic scaffolds has been developed under microwave conditions, with reactions often completing in less than 10 minutes and providing excellent yields (86–98%). researchgate.net

Microwave assistance has also been employed in the synthesis of asymmetrically substituted acyclic enediynes, which can be precursors to tetrahydropyran derivatives. semanticscholar.org For instance, the coupling of 2-prop-2-ynyloxy-tetrahydro-pyran with other alkynes under microwave irradiation significantly reduces reaction times from hours to minutes compared to conventional heating. semanticscholar.org

Furthermore, a water-soluble glucose amine Schiff base derivative of a pyran-2,4,5-triol has been synthesized in a one-pot, 5-minute microwave-assisted reaction with a 90% yield. mdpi.com This highlights the efficiency and potential for creating complex, functionalized pyran derivatives using this technology.

The industrial production of this compound and its derivatives requires scalable, efficient, and cost-effective synthetic routes. One common industrial method for producing tetrahydropyran is the catalytic hydrogenation of 3,4-dihydropyran (DHP) over a Ni/SiO2 catalyst in a continuous flow reactor. rsc.orgosti.gov This process can achieve over 99.8% selectivity and 98% yield. rsc.orgosti.gov

For specific derivatives, such as tetrahydro-4-methyl-2-phenyl-2H-pyran, a primary synthesis route involves the catalytic hydrogenation of a mixture of 5,6-dihydro-4-methyl-2-phenyl-2H-pyran and tetrahydro-4-methylene-2-phenyl-2H-pyran using a palladium on charcoal (Pd/C) catalyst.

The development of production methods suitable for industrial scale also focuses on improving existing processes. For example, a process for the synthesis of a complex tetrahydropyran derivative, which is an intermediate for the drug atorvastatin (B1662188), was improved by avoiding a costly chiral raw material and a low-temperature diastereoselective reduction, while also significantly decreasing the reaction time of a key Paal-Knorr condensation step. google.com

Moreover, methods for producing tetrahydropyran derivatives that are suitable for industrial production have been developed using specific intermediates that can be synthesized with high yields without expensive reagents. google.com These intermediates can then be used in various reactions, such as etherification, esterification, and carbon-carbon bond formation, to create the desired tetrahydropyran structures. google.com

| Technique | Key Features | Examples/Applications | Reference |

|---|---|---|---|

| Solvent-Free Synthesis (Mechanochemistry) | Grinding of reactants with a solid-supported catalyst (p-TSA on silica gel). | Prins-cyclization for the synthesis of tetrahydropyran odorants. | scielo.brscispace.com |

| Green Catalysis | Use of recyclable heterogeneous catalysts (NH4HSO4@SiO2) or biodegradable catalysts (honey). | Tetrahydropyranylation of alcohols and phenols; one-pot synthesis of tetrahydrobenzo[b]pyrans. | beilstein-journals.orgjournaljpri.com |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, and often improved yields. | One-pot, three-component synthesis of 2-amino-3-cyano-4H-pyrans; synthesis of asymmetrically substituted enediynes. | researchgate.netsemanticscholar.org |

| Industrial Scale Production | Focus on scalability, cost-effectiveness, and process efficiency. | Catalytic hydrogenation of DHP over Ni/SiO2; improved synthesis of atorvastatin intermediate. | rsc.orgosti.govgoogle.com |

Microwave-Assisted Synthetic Methodologies

Formation of Specific this compound Derivatives

The synthesis of specific derivatives of this compound often requires tailored approaches. For instance, tetrahydro-4-methyl-2-phenyl-2H-pyran is primarily synthesized via the catalytic hydrogenation of a mixture of 5,6-dihydro-4-methyl-2-phenyl-2H-pyran and tetrahydro-4-methylene-2-phenyl-2H-pyran. The latter is prepared from benzaldehyde (B42025) and isoprenol.

The synthesis of tetrahydro-N-phenyl-2H-pyran-2-methanamine involves the reaction of 2-(bromomethyl)tetrahydro-2H-pyran with aniline (B41778) at an elevated temperature. prepchem.com

For more complex structures, such as 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide, an intermediate in the synthesis of atorvastatin, a multi-step process starting from methyl cyanoacetate (B8463686) has been developed. google.com This improved process avoids costly chiral starting materials and low-temperature reductions. google.com

The synthesis of 2-phenyl-5-heterocyclyl-tetrahydro-2H-pyran-3-amine compounds, which have potential applications in the treatment of diabetes, involves various standard organic synthesis techniques tailored to construct the specific heterocyclyl-substituted tetrahydropyran core. google.com

Synthesis of this compound-4-ones

The synthesis of tetrahydropyran-4-ones, particularly those bearing a phenyl substituent, is a significant area of research due to the prevalence of this structural motif in biologically active molecules. Various synthetic strategies have been developed to access these compounds, often focusing on controlling the stereochemistry at the C2 and C6 positions.

One direct method involves a variation of the Prins cyclization, which utilizes 3-chlorohomoallylic alcohols and aldehydes as starting materials. researchgate.net A notable example is the perrhenic acid (O₃ReOH)-catalyzed reaction to stereoselectively synthesize cis-2,6-disubstituted tetrahydropyran-4-ones. researchgate.net This methodology is compatible with a range of aromatic and aliphatic aldehydes, allowing for the preparation of various tetrahydropyran-4-one products in moderate to good yields. researchgate.net The use of simple starting materials and a commercially available aqueous catalyst makes this an efficient approach. researchgate.net For instance, the reaction can be initiated from precursors like 3-chloro-1-phenyl-3-en-1-ol to introduce the phenyl group into the final heterocyclic structure. researchgate.net

An alternative strategy focuses on the conversion of 6-substituted-2H-dihydropyran-4-ones, which can be derived from the Maitland-Japp reaction. rsc.org This approach allows for the synthesis of tetrahydropyrans with less common substitution patterns. rsc.org Specifically, treating 6-substituted-2H-dihydropyran-4-ones with carbon nucleophiles, such as Gilman cuprates, leads to the formation of tetrahydropyran-4-ones with a 2,6-trans stereochemical arrangement. rsc.org The stereochemical outcome is dictated by the preference for pseudo-axial addition of the nucleophile. rsc.org This method provides a complementary route to the Prins cyclization, yielding the opposite diastereomer. rsc.org

Furthermore, derivatives such as oximes of these ketones can be readily synthesized. For example, 2,6-diphenyltetrahydropyran-4-one oxime has been prepared and characterized. tandfonline.com The synthesis of the core 2,2-dimethyltetrahydropyran-4-one (B73780) has also been reported via the hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one using a palladium-on-charcoal catalyst. chemicalbook.com This ketone can then undergo further reactions, such as with organo-lithium reagents, to introduce aryl substituents. chemicalbook.com

| Method | Starting Materials | Reagents/Catalyst | Key Feature | Stereochemical Outcome |

| Prins Cyclization | 3-Chlorohomoallylic alcohols, Aldehydes | Perrhenic acid (O₃ReOH) | Direct synthesis from simple precursors. researchgate.net | cis-2,6-disubstitution researchgate.net |

| Maitland-Japp Extension | 6-Substituted-2H-dihydropyran-4-ones | Carbon nucleophiles (e.g., Gilman cuprates) | Access to uncommon substitution patterns. rsc.org | trans-2,6-disubstitution rsc.org |

| Hydrogenation | 2,3-Dihydro-2,2-dimethylpyran-4-one | H₂, 10% Palladium-on-charcoal | Forms a saturated ketone for further functionalization. chemicalbook.com | Not applicable (forms precursor) |

Synthesis of Chiral 2,5-Disubstituted Tetrahydropyrans

The asymmetric synthesis of 2,5-disubstituted tetrahydropyrans is of great interest for accessing optically active compounds for various applications, including pharmaceuticals and fragrances. whiterose.ac.ukresearchgate.net

Another powerful strategy for enantioselective synthesis is the catalytic asymmetric hydrogenation of racemic α-substituted lactones. researchgate.net This process, which proceeds via a dynamic kinetic resolution, can produce a wide range of chiral diols with high enantioselectivity (up to 95% ee) and in high yields (80-95%). researchgate.net These chiral diols are key intermediates that can be cyclized to form chiral 2,5-disubstituted tetrahydropyrans. researchgate.netescholarship.org Iridium catalysts, such as Ir-SpiroPAP, have been shown to be highly efficient for this transformation under mild reaction conditions. researchgate.net

Stereospecific cross-coupling reactions offer another avenue for the synthesis of these structures. escholarship.org This method can be used to introduce a substituent at the 5-position of a pre-existing tetrahydropyran ring. escholarship.org For example, aryl-substituted tetrahydropyrans can undergo nickel-catalyzed Kumada-type coupling with various Grignard reagents to yield acyclic alcohols with high diastereoselectivity upon ring-opening. escholarship.org However, the principles of stereoselective synthesis of the cyclic template are crucial for controlling the final configuration. escholarship.org The synthesis of the required diastereomers of 2,5-disubstituted heterocycles can be achieved through methods like the Stetter reaction, followed by reduction and diol cyclization. escholarship.org

| Method | Key Strategy | Catalyst/Reagent | Noteworthy Feature |

| Asymmetric Deprotonation | Chiral base removes a proton to create a chiral intermediate. | s-BuLi/(-)-sparteine | Provides access to enantioenriched alcohols as precursors. whiterose.ac.uk |

| Asymmetric Hydrogenation | Dynamic kinetic resolution of racemic lactones. | Iridium-SpiroPAP complex | High yields (80-95%) and enantioselectivity (up to 95% ee). researchgate.net |

| Stereospecific Cross-Coupling | Introduction of substituents on a pre-formed ring. | Nickel catalyst, Grignard reagents | Allows for the synthesis of complex stereochemical arrays. escholarship.org |

| Ring-Closing Metathesis (RCM) | Formation of the tetrahydropyran ring from a diene precursor. | Grubbs or other metathesis catalysts | A key step in a multi-step sequence for racemic synthesis. whiterose.ac.uk |

Reaction Mechanisms and Reactivity Studies of 2 Phenyl Tetrahydro Pyran Systems

Mechanistic Pathways of Tetrahydropyran (B127337) Ring Formation

The construction of the tetrahydropyran ring can be achieved through a variety of synthetic strategies, each with its own mechanistic nuances. The presence of a phenyl group at the future C-2 position often plays a crucial role in directing the course of these reactions.

Electrophilic Cyclizations and Oxonium-Ene Type Cyclization Mechanisms

Electrophilic cyclization represents a powerful method for the synthesis of tetrahydropyrans. These reactions typically involve the activation of a carbon-carbon double or triple bond by an electrophile, followed by the intramolecular attack of a tethered hydroxyl group. A prominent subset of these transformations is the oxonium-ene type cyclization.

In this context, an oxocarbenium ion, generated from the reaction of an aldehyde (such as benzaldehyde) and a homoallylic alcohol, serves as the key intermediate. beilstein-journals.org The intramolecular addition of the alkene to this pendent oxonium ion leads to the formation of the tetrahydropyran ring. acs.org Lewis acids, such as Indium(III) triflate (In(OTf)₃), are often employed to catalyze these reactions, facilitating the construction of multisubstituted tetrahydropyrans. organic-chemistry.org The reaction of an alkenol with an aldehyde can proceed via an oxonium-ene-type reaction, which involves an olefin migration followed by a Prins-type cyclization to yield the tetrahydropyran ring. nih.gov The stereochemical outcome of these cyclizations is often influenced by the geometry of the starting alkene and the reaction conditions. For instance, DDQ-mediated oxidative cyclization of silylallylic ethers can generate cis-2,6-disubstituted tetrahydropyrones with excellent stereocontrol. pitt.edu

The general mechanism for an oxonium-ene type cyclization leading to a 2-phenyl-tetrahydro-pyran derivative is depicted below:

Scheme 1: Generalized Oxonium-Ene Type Cyclization

Research has shown that various Lewis acids can promote these cyclizations, with the choice of catalyst sometimes influencing the reaction's efficiency and diastereoselectivity. nih.gov

Nucleophilic Additions and Intramolecular Cyclization Pathways

The formation of the this compound ring can also be achieved through intramolecular nucleophilic additions. In these strategies, a nucleophilic oxygen atom attacks an electrophilic carbon center within the same molecule to forge the cyclic ether.

One such approach involves the intramolecular hydroalkoxylation of unsaturated alcohols. For example, γ-hydroxy and δ-hydroxy allenes can undergo gold-catalyzed intramolecular hydroalkoxylation to form the corresponding oxygen heterocycles. organic-chemistry.org Similarly, palladium-catalyzed intramolecular coupling reactions have been developed where a nucleophilic addition to an aldehyde is a key step. ub.edu

Another pathway involves the conjugate addition of a hydroxyl group to an activated double bond. For instance, the domino cross-metathesis/intramolecular oxa-conjugate cyclization of δ-hydroxy olefins with α,β-unsaturated carbonyl compounds can produce 2,6-disubstituted tetrahydropyrans. researchgate.net Base-mediated Michael-type cyclization of a (E)-hydroxy-acrylate can afford the anti-isomer with high diastereoselectivity, where the acrylate (B77674) group adopts an axial position in a chair-like transition state. ntu.edu.sg

The following table summarizes selected examples of nucleophilic addition and intramolecular cyclization pathways for tetrahydropyran synthesis.

| Reaction Type | Substrate | Catalyst/Reagent | Product | Ref. |

| Intramolecular Hydroalkoxylation | δ-Hydroxy allene | Gold(I) catalyst | Substituted tetrahydropyran | organic-chemistry.org |

| Michael-type Cyclization | (E)-hydroxy-acrylate | Base | anti-2,6-disubstituted tetrahydropyran | ntu.edu.sg |

| Domino CM/IOCC | δ-Hydroxy olefin | Hoveyda-Grubbs catalyst | cis-2,6-disubstituted tetrahydropyran | researchgate.net |

Tandem and Domino Reaction Sequences

Tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules like this compound. nih.gove-bookshelf.de

A notable example is the tandem cross-metathesis/intramolecular oxa-conjugate cyclization (CM/IOCC). The reaction of δ-hydroxy olefins with α,β-unsaturated carbonyl compounds, catalyzed by the second-generation Hoveyda-Grubbs catalyst, can directly yield 2,6-cis-substituted tetrahydropyrans with high diastereoselectivity. researchgate.net This process is considered an "auto-tandem catalysis" where the metathesis catalyst or its derivatives also promote the cyclization step. researchgate.net

Another elegant domino process involves the reaction of α-aroylketene dithioacetals with malononitrile (B47326) in the presence of a base. acs.org This sequence includes consecutive addition-elimination, intramolecular O-cyclization, and subsequent hydrolysis to furnish 6-aryl-2-oxo-2H-pyran-3-carbonitriles. acs.org While this example leads to a pyranone, it illustrates the power of domino sequences in constructing the core pyran ring system.

Stereochemical Outcomes and Factors Influencing Selectivity

The stereochemical control in the synthesis of this compound is of paramount importance, as the relative and absolute configuration of the substituents on the THP ring can dramatically affect biological activity. Several factors influence the stereochemical outcome of the cyclization reactions.

In oxonium-ene type cyclizations, the stereochemistry can be directed by the geometry of the alkene precursor. For example, the DDQ-mediated oxidative cyclization of (Z)- and (E)-3-phenyldimethylsilanes leads to the formation of distinct tetrahydropyrone diastereomers. nih.gov The use of chiral catalysts or auxiliaries can induce enantioselectivity.

In acid-mediated cyclizations of vinylsilyl alcohols, the formation of a single diastereomer with the phenyldimethylsilylmethyl group anti to the C-3 substituent is attributed to the avoidance of an unfavorable 1,3-diaxial interaction in the alternative chair-like reactive conformation. mdpi.com However, a decrease in stereocontrol is observed when a phenyl group is present at the R⁴ position. mdpi.com

The stereoselectivity of Prins cyclizations can be high, but can also be compromised by competing oxonia-Cope rearrangements which can lead to racemization. beilstein-journals.org The choice of Lewis acid and reaction temperature can also play a crucial role in controlling the diastereoselectivity. organic-chemistry.orgnih.gov For instance, In(OTf)₃-catalyzed cyclizations can yield different isomers depending on the temperature. organic-chemistry.org

The following table highlights key factors influencing stereoselectivity in tetrahydropyran synthesis:

| Factor | Influence on Stereoselectivity | Example Reaction | Ref. |

| Alkene Geometry | Directs the relative stereochemistry of the substituents. | Oxidative cyclization of (Z)- and (E)-silylallylic ethers. | nih.gov |

| Chiral Catalysts/Auxiliaries | Induces enantioselectivity. | Asymmetric oxa-Diels-Alder reactions. | |

| Conformational Control | Favors the formation of one diastereomer by minimizing steric interactions in the transition state. | Acid-mediated cyclization of vinylsilyl alcohols. | mdpi.com |

| Reaction Temperature | Can influence the thermodynamic vs. kinetic product distribution. | In(OTf)₃-catalyzed oxonium-ene cyclizations. | organic-chemistry.org |

| Lewis Acid | The nature of the Lewis acid can affect the diastereomeric ratio. | Prins cyclization with various Lewis acids. | beilstein-journals.orgnih.gov |

Reactivity of this compound and its Functionalized Analogues

Once formed, the this compound ring system can undergo a variety of chemical transformations, often leveraging the electronic influence of the phenyl group and the inherent reactivity of the cyclic ether.

Ring Opening and Rearrangement Reactions

The tetrahydropyran ring, while generally stable, can be induced to undergo ring-opening or rearrangement reactions under specific conditions. The presence of the C-2 phenyl group can influence the regioselectivity and facility of these transformations.

Pyran-2-one derivatives, which are related to functionalized tetrahydropyrans, are known to undergo ring-opening reactions when treated with various nucleophiles such as ammonia, amines, and hydrazines. clockss.org These reactions often lead to the formation of different heterocyclic or carbocyclic systems. clockss.org For example, the condensation of dehydroacetic acid with o-phenylenediamine (B120857) can lead to a ring-opened intermediate that subsequently cyclizes to form benzimidazole (B57391) derivatives.

Rearrangement reactions of tetrahydropyran systems have also been reported. The acs.orgCurrent time information in Madison County, US.-Wittig rearrangement of aromatic THP acetal (B89532) compounds, upon treatment with a strong base like iso-butyllithium, provides a facile route to tertiary alcohols containing a pyran moiety. acgpubs.org

While photochemical ring expansion of 2-phenyl substituted oxetanes has been successfully demonstrated, similar reactions with this compound did not result in ring expansion. rsc.org

Functional Group Interconversions on the Tetrahydropyran Scaffold

The saturated tetrahydropyran (THP) ring of this compound is generally stable, but the substituents on the scaffold can undergo various functional group interconversions. These transformations are crucial for the synthesis of complex molecules and for modifying the properties of the parent compound. Research has focused on reactions such as oxidation, reduction, and substitution to introduce new functionalities.

Oxidation and reduction reactions are common interconversions performed on substituted this compound systems. For instance, derivatives containing a ketone group, such as (R)-2-phenyldihydro-2H-pyran-4(3H)-one, can be reduced using hydride donors like sodium borohydride (B1222165) to yield the corresponding alcohol. Conversely, alcohol functionalities on the ring can be oxidized to ketones or carboxylic acids using standard oxidizing agents.

A notable example of functional group interconversion at a quaternary carbon center involves a desilylation process. nih.gov In a study focused on silyl-Prins cyclization products, a dimethylphenylsilyl group at the C4 position was converted to a chloro group. nih.gov This transformation proceeded with high yield and, critically, with complete retention of configuration, demonstrating a stereoselective method for introducing a halogen functional group onto the tetrahydropyran ring. nih.gov

Table 1: Desilylation of a C4-Silylated Tetrahydropyran nih.gov

| Starting Material | Reagent | Product | Yield | Stereochemistry |

|---|

Furthermore, the propyl chain on derivatives like trans-2-(4-bromophenyl)-5-propyltetrahydro-2H-pyran can be selectively oxidized, showcasing how peripheral functional groups can be modified without altering the core structure.

Site-Selective Chemical Transformations on Pyran Rings

Site-selectivity in chemical reactions is paramount for the efficient synthesis and functionalization of complex molecules. For this compound systems, selectivity can be directed towards either the tetrahydropyran ring itself or the appended phenyl group.

The reactivity of the pyran ring is influenced by the substitution pattern. While the saturated THP ring is relatively inert, the presence of activating groups can facilitate specific transformations. The this compound system possesses several potential reaction sites. The phenyl group allows for electrophilic aromatic substitution, while the ether oxygen can act as a Lewis base. The C-H bonds on the tetrahydropyran ring can be targets for radical or oxidative functionalization, though this often requires harsh conditions and may lack selectivity.

A key area of site-selective transformation involves the functionalization of substituents attached to the pyran ring. For example, in trans-2-(4-bromophenyl)-5-propyltetrahydro-2H-pyran, the bromine atom on the phenyl ring serves as a highly selective reaction handle for various transition metal-catalyzed cross-coupling reactions. This allows for the specific introduction of new carbon-carbon or carbon-nitrogen bonds at the para-position of the phenyl ring, leaving the tetrahydropyran scaffold intact. These transformations are valuable for creating libraries of compounds for structure-activity relationship studies.

Table 2: Site-Selective Cross-Coupling Reactions on a this compound Derivative

| Reaction Type | Starting Material | Conditions | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C | 4-Aryl-tetrahydro-2H-pyran derivatives |

| Buchwald-Hartwig Amination | trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran | Pd₂(dba)₃, Xantphos, amine, t-BuONa | 4-(Aminoaryl)-tetrahydro-2H-pyran derivatives |

These reactions demonstrate high site-selectivity for the aromatic C-Br bond, which undergoes oxidative addition to the palladium catalyst, initiating the catalytic cycle. The conditions are typically mild enough to preserve the tetrahydropyran ring and its stereochemistry.

In unsaturated pyran systems like pyran-2-ones, the ring exhibits distinct electrophilic centers at positions C-2, C-4, and C-6, making them susceptible to nucleophilic attack that can lead to ring-opening and rearrangement. researchgate.netclockss.org While this compound lacks this unsaturation, related dihydropyran systems with carbonyl substituents can undergo selective 1,2- or 1,4-addition reactions with nucleophiles, highlighting how electronic factors within the ring dictate reactivity sites. chim.it

Conformational Analysis and Stereochemical Characterization

Conformational Preferences of the Tetrahydropyran (B127337) Ring

The six-membered tetrahydropyran ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to minimize steric and torsional strain. The presence of the oxygen heteroatom and the phenyl substituent at the anomeric carbon introduces unique stereoelectronic interactions that influence these conformational preferences.

Chair and Boat Conformations and Interconversion

The tetrahydropyran ring predominantly exists in a chair conformation, which is the most stable arrangement due to its staggered bond arrangement that minimizes torsional strain. nih.gov Other conformations, such as the boat and twist-boat, are higher in energy and typically represent transition states or less populated conformers in the equilibrium. researchgate.net The energy barrier for the interconversion between two chair forms is influenced by the substituents on the ring. scribd.com For instance, the ring-inversion barrier of 2-alkoxy and 2-aryloxytetrahydropyrans is about 1.5 kcal/mol lower than that of unsubstituted tetrahydropyran. cdnsciencepub.com

The chair conformation can exist in two forms, which can interconvert through a process called ring flipping. In the case of 2-Phenyl-tetrahydro-pyran, this interconversion involves the phenyl group moving between an axial and an equatorial position. The relative stability of these two chair conformers is a critical aspect of its conformational analysis.

| Conformation | Key Features | Relative Energy |

| Chair | Staggered arrangement of bonds, minimizing torsional strain. Most stable conformation. nih.gov | Lowest |

| Boat | Eclipsed bonds at four of the carbons, leading to significant torsional and steric strain. researchgate.net | Higher |

| Twist-Boat | A more stable intermediate between two boat forms, with reduced torsional strain. nih.gov | Intermediate |

Anomeric Effects in this compound Systems

A key factor governing the conformational preference of the phenyl group in this compound is the anomeric effect. This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a tetrahydropyran ring to favor an axial orientation, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.org The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C2-substituent bond. wikipedia.orgchemtube3d.com

In the context of this compound, while the phenyl group is not as electronegative as halogens or alkoxy groups, an anomeric effect is still observed. cdnsciencepub.com Studies on related 2-aryloxytetrahydropyrans have shown that the axial preference of the substituent increases with the electron-withdrawing nature of the aryl group. cdnsciencepub.com This suggests that electronic factors play a significant role in stabilizing the axial conformer. The magnitude of the anomeric effect can be influenced by solvent polarity, with more polar solvents tending to decrease the axial preference. scribd.comcdnsciencepub.com

Analysis of Torsional Angles and Ring Distortions

The ideal chair conformation of a tetrahydropyran ring has specific torsional angles. However, the presence of substituents can lead to distortions in the ring to alleviate steric strain. In this compound, the bulky phenyl group can cause flattening or puckering of the ring.

Influence of Substituents on Conformation (e.g., 1,3-Diaxial Repulsion)

Substituents on the tetrahydropyran ring can significantly influence its conformational equilibrium. A major factor is the 1,3-diaxial repulsion, which is the steric strain that arises between an axial substituent and other axial atoms or groups at the C4 and C6 positions. scribd.com

In the case of this compound, an axial phenyl group would experience steric repulsion with the axial hydrogens at C4 and C6. This steric clash would destabilize the axial conformer. Therefore, the final conformational preference is a balance between the stabilizing anomeric effect and the destabilizing 1,3-diaxial repulsions. The size and nature of other substituents on the ring can further modulate this balance. nih.govnih.gov For example, the presence of a bulky substituent at the C4 or C6 position could further disfavor the axial orientation of the phenyl group. Computational studies on the trifluoroacetic acid-catalyzed formation of 2,6-cis-tetrahydropyrans have shown that a pseudo-1,3-diaxial steric clash can influence the transition state energy. rsc.org

Stereochemical Assignment Methodologies in 2-Phenyl-tetrahydro-pyrans

The presence of a chiral center at the C2 position means that this compound exists as a pair of enantiomers. If other stereocenters are present in the molecule, diastereomers are also possible. The accurate assignment of the stereochemistry of these isomers is crucial for understanding their properties and biological activity.

Spectroscopic Techniques for Stereoisomer Differentiation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between stereoisomers of this compound. marquette.edunih.gov Both ¹H and ¹³C NMR provide valuable information about the chemical environment of each nucleus, which is highly sensitive to the stereochemistry.

Key NMR parameters used for stereochemical assignment include:

Chemical Shifts: The chemical shifts of protons and carbons are influenced by their spatial orientation (axial or equatorial). For example, an axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart. marquette.edu

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship between protons, while smaller coupling constants are observed for other arrangements (axial-equatorial, equatorial-equatorial). marquette.edunih.gov This information is invaluable for determining the relative configuration of substituents.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of nuclei. The observation of an NOE between two protons indicates that they are close in space, which can help to establish their relative stereochemistry.

The following table summarizes typical ¹H NMR data used to differentiate between cis and trans isomers of substituted tetrahydropyrans:

| Isomer | Key Proton | Coupling Constants (Hz) | Inferred Orientation |

| cis-Isomer | H-4ax | J = 12.5 (quartet) | Large couplings suggest trans-diaxial relationships to H-3 and H-5. marquette.edu |

| trans-Isomer | H-3 | Absence of a large coupling to H-4ax | Indicates an equatorial position for H-3. marquette.edu |

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY), are often employed for a more comprehensive structural elucidation and stereochemical assignment of complex tetrahydropyran derivatives. nih.gov In some cases, computational methods are used in conjunction with experimental NMR data to provide a more definitive assignment of stereochemistry. osti.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. researchgate.netnih.gov For derivatives of tetrahydropyran, this technique provides precise data on bond lengths, bond angles, and the spatial arrangement of substituents, which collectively define the molecule's conformation.

In studies of related substituted tetrahydropyran systems, single-crystal X-ray diffraction has been instrumental. For instance, the analysis of (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide revealed a chair conformation for the tetrahydropyran (THP) ring in its crystalline form. This conformation is adopted to minimize steric strain, with substituents preferentially occupying equatorial positions. Crystallographic data for this compound showed a monoclinic crystal system with the space group P2₁.

Similarly, X-ray diffraction studies of other complex tetrahydropyran derivatives have provided detailed insights into their solid-state structures. tandfonline.com For example, the crystal structure of ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate showed that the 5,6,7,8-tetrahydropyridine ring adopts a half-chair conformation. researchgate.net In another instance, a dihydropyran derivative was found to adopt a twisted-boat conformation in the crystalline state, stabilized by intermolecular C–H···O hydrogen bonds.

The determination of absolute configuration via X-ray crystallography often relies on the Bijvoet method, which utilizes anomalous dispersion effects. researchgate.net However, for small molecules that are difficult to crystallize, co-crystallization with a chiral host or "crystallization chaperone" can be an effective strategy to obtain crystals suitable for X-ray analysis. d-nb.info

Table 1: Crystallographic Data for a Related Tetrahydropyran Derivative

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| Unit Cell Parameters | a = 9.452 Å, b = 10.783 Å, c = 12.345 Å, β = 105.6° | |

| Ring Conformation | Chair |

Computational Approaches to Conformational Analysis

Computational chemistry offers powerful tools to investigate the conformational landscape of molecules, complementing experimental techniques by providing insights into the relative energies of different conformers and the barriers to their interconversion.

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure of molecules and predicting their geometries and relative energies. eurjchem.comscispace.com For tetrahydropyran and its derivatives, DFT calculations can elucidate the preferred conformations and the energetic differences between them.

Ab initio and DFT studies on the parent tetrahydropyran molecule have shown that the chair conformation is the most stable. researchgate.net The energy difference between the chair and higher energy conformers like the twist and boat forms has been calculated using various levels of theory. researchgate.net For instance, the energy difference between the chair and the 2,5-twist conformer is reported to be in the range of 5.84 to 6.82 kcal/mol depending on the functional and basis set used. researchgate.net

In the case of substituted tetrahydropyrans, such as this compound, DFT calculations can predict the preference for the phenyl group to be in an equatorial or axial position. For a related compound, (R)-2-phenyldihydro-2H-pyran-4(3H)-one, DFT calculations indicated that the phenyl substituent preferentially occupies a pseudoequatorial position to minimize steric hindrance. These calculations can also provide detailed geometric parameters, such as bond lengths and dihedral angles, which are in good agreement with experimental data where available. mdpi.com

The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals like B3LYP are commonly employed for such conformational analyses. mdpi.com

Table 2: Calculated Energy Differences (ΔE) for Tetrahydropyran Conformers

| Conformer Comparison | ΔE (kcal/mol) - HF | ΔE (kcal/mol) - MP2 | ΔE (kcal/mol) - DFT (B3LYP) | Source |

|---|---|---|---|---|

| Chair vs. 2,5-Twist | 5.92 - 6.10 | 5.78 - 6.10 | 5.84 - 5.95 | researchgate.net |

| Chair vs. 1,4-Boat | 6.72 - 7.05 | 6.76 - 7.16 | 6.23 - 6.46 | researchgate.net |

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into conformational changes and the dynamic interplay of different conformers. iaanalysis.com By simulating the motion of atoms over time, MD can reveal the flexibility of the tetrahydropyran ring and the rotational freedom of the phenyl substituent.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules in different environments, such as in solution. mdpi.com The simulations can track the transitions between different low-energy conformations, providing a more complete picture of the molecule's dynamic behavior than static calculations alone. whiterose.ac.uk

For complex biomolecular systems containing tetrahydropyran moieties, MD simulations have been used to understand ligand-protein interactions and the conformational changes upon binding. mdpi.com While specific MD studies on this compound are not widely reported, the methodology is well-established for similar systems. The choice of force field, such as AMBER or GROMOS, is a critical aspect of setting up an accurate MD simulation. mdpi.comwhiterose.ac.uk The analysis of MD trajectories can yield information on the population of different conformers and the free energy barriers between them. iaanalysis.com

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometric parameters. libretexts.org For this compound, a PES can be constructed by systematically varying key dihedral angles, such as those defining the ring pucker and the orientation of the phenyl group, and calculating the energy at each point.

The PES provides a visual map of the conformational landscape, with minima corresponding to stable conformers and saddle points representing the transition states for interconversion between them. researchgate.net This allows for the determination of the lowest energy pathways for conformational changes. researchgate.net

For the parent tetrahydropyran, the transition state between the chair and the 2,5-twist conformation has been calculated to be about 11 kcal/mol higher in energy than the chair conformer. researchgate.net For substituted systems, the PES can reveal how substituents influence the relative energies of conformers and the barriers to interconversion. For example, a study on the stereodivergent formation of 2,6-disubstituted tetrahydropyrans used DFT calculations to construct a reaction energy profile, which is a one-dimensional slice of the PES. rsc.org

The mapping of the PES is computationally intensive but provides a comprehensive understanding of the molecule's conformational flexibility and the dynamics of its interconversion processes. researchgate.netresearchgate.net

Computational Chemistry in 2 Phenyl Tetrahydro Pyran Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 2-phenyl-tetrahydro-pyran. These methods allow for the detailed analysis of the molecule's electronic landscape, which governs its chemical behavior.

Molecular Electrostatic Potential Analysis of this compound Systems

Molecular Electrostatic Potential (MEP) analysis is a powerful computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. ajchem-a.comrsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface. rsc.org

In MEP analysis, different colors signify different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. ajchem-a.com Conversely, blue represents areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. ajchem-a.com Green denotes regions of neutral or zero potential. ajchem-a.com

For derivatives of tetrahydropyran (B127337), MEP analysis reveals that oxygen and nitrogen atoms, due to their high electronegativity, generally constitute the most negative potential regions, making them likely sites for electrophilic interaction. dergipark.org.tr Hydrogen atoms, particularly those bonded to electronegative atoms, often exhibit a positive potential, marking them as sites for nucleophilic attack. dergipark.org.trmaterialsciencejournal.org For instance, in a study of a pyran derivative, MEP analysis identified the oxygen atoms as the most nucleophilic regions and the hydroxyl group's hydrogen atom as the most electrophilic site. dergipark.org.tr

This predictive capability is crucial for understanding how this compound and its analogues will interact with other molecules, guiding the synthesis of new compounds with desired reactivity.

| Feature | Description |

| Red Regions | Indicate negative electrostatic potential (electron-rich), susceptible to electrophilic attack. ajchem-a.com |

| Blue Regions | Indicate positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. ajchem-a.com |

| Green Regions | Indicate neutral electrostatic potential. ajchem-a.com |

| Predictive Use | Helps identify reactive sites for electrophilic and nucleophilic interactions. ajchem-a.comrsc.org |

Average Local Ionization Energy Mapping

Average Local Ionization Energy (ALIE), denoted as I(r), is a conceptual DFT-based reactivity descriptor that provides the energy required to remove an electron from a specific point r in the space of a molecule. nih.gov Mapping the ALIE on the molecular surface helps in identifying the locations of the most loosely bound electrons, which are the most probable sites for electrophilic and radical attacks. nih.govresearchgate.net

Lower values of I(r) indicate regions where electrons are less tightly held and thus more easily donated. nih.gov These areas are the most reactive towards electrophiles. Computational studies on various aromatic and heterocyclic systems have demonstrated a strong correlation between the sites of minimum ALIE and the experimentally observed sites of electrophilic substitution. researchgate.net